5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid
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Overview
Description
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of N-Boc-protected azetidine-3-carboxylic acid. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The azetidine and oxazole rings provide sites for binding to enzymes and receptors, influencing biological processes. The tert-butoxycarbonyl group can be removed under specific conditions, revealing reactive sites that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: This compound shares a similar structure but contains a pyrazine ring instead of an oxazole ring.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Another related compound with a pyrazole ring, used in similar applications.
Uniqueness
The uniqueness of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid lies in its specific combination of functional groups and rings, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications .
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)13-6-18-9/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPAUJZTIVGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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